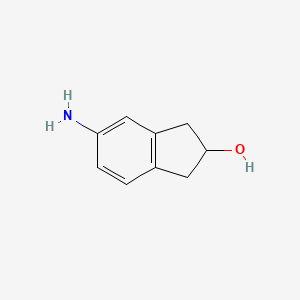

5-amino-2,3-dihydro-1H-inden-2-ol

概要

説明

5-amino-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H11NO. It is a derivative of indan, a bicyclic organic compound. This compound is of interest due to its unique structure, which includes an amino group and a hydroxyl group attached to the indan ring system. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

作用機序

Target of Action

5-Amino-2,3-dihydro-1H-inden-2-ol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and modulate their activity , which could result

生化学分析

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

There is also a lack of information on any effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the reduction of 5-nitro-2,3-dihydro-1H-inden-2-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 2,3-dihydro-1H-inden-2-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. Commonly used industrial methods include catalytic hydrogenation and reductive amination, which are scalable and cost-effective for mass production.

化学反応の分析

Types of Reactions

5-amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can be further reduced to 5-amino-2,3-dihydro-1H-inden using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 5-amino-2,3-dihydro-1H-inden-2-one.

Reduction: 5-amino-2,3-dihydro-1H-inden.

Substitution: Various N-substituted derivatives depending on the substituent used.

科学的研究の応用

5-amino-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

類似化合物との比較

Similar Compounds

5-amino-2,3-dihydro-1H-inden-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

2,3-dihydro-1H-inden-2-ol: Lacks the amino group, making it less versatile in certain reactions.

5-nitro-2,3-dihydro-1H-inden-2-ol: Contains a nitro group instead of an amino group, leading to different reactivity.

Uniqueness

5-amino-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups on the indan ring system. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

生物活性

5-Amino-2,3-dihydro-1H-inden-2-ol is a bicyclic compound with the molecular formula C9H11NO. Its unique structure, featuring both an amino and a hydroxyl group, positions it as a versatile intermediate in organic synthesis and a potential candidate for various biological applications. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and data tables.

The compound's molecular weight is 149.19 g/mol, and it is classified under several chemical categories due to its functional groups. The presence of the amino group allows it to participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation and reduction reactions.

The biological activity of this compound is believed to involve modulation of various biochemical pathways:

- Binding Interactions : It may bind to specific biomolecules, influencing their activity.

- Enzyme Inhibition : Potential inhibition or activation of enzymes has been suggested but remains under-researched.

- Gene Expression : Changes in gene expression related to its biological effects are yet to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Significant inhibition |

| MCF-7 | 30 | Moderate inhibition |

A notable case study involved the treatment of HeLa cells with varying concentrations of this compound, where a dose-dependent response was observed.

Antiviral Activity

The antiviral potential of this compound has been investigated against the Hepatitis C virus (HCV). In a study using Huh7.5 SG replicon cell lines, it was found that:

- Promoted HCV replication : Contrary to expectations, higher concentrations led to increased viral replication.

- Mechanistic Insights : The mechanism appears similar to morphine's effect on HCV replication via opioid receptors.

Study on Antiviral Effects

A significant study focused on the synthesis of indanyl nucleoside analogues, including derivatives of this compound. The findings revealed that these compounds could enhance HCV replication rather than inhibit it:

"The unexpected increase in HCVg1b replication suggests a complex interaction possibly mediated through opioid receptors" .

Cytotoxicity Assessment

Cytotoxicity assays conducted on Huh7.5 SG cells demonstrated that while lower concentrations did not significantly affect cell viability, higher doses resulted in substantial cytotoxic effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 25 | 90 |

| 50 | 60 |

| 100 | 30 |

特性

IUPAC Name |

5-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYSLZHHPZCKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。